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Compound of Interest

Compound Name:
2-chloro-N-(2-

phenoxyethyl)acetamide

CAS No.: 90869-70-8

Cat. No.: B2934056

Get Quote

Executive Summary
Phenoxyethyl acetamide derivatives represent a privileged scaffold in medicinal chemistry,

characterized by a flexible ethyl ether linker connecting a lipophilic aromatic ring to a polar

acetamide moiety. This structural arrangement mimics the pharmacophores of several

established anticonvulsant and anti-inflammatory agents.

This guide provides a technical comparison of these derivatives against standard-of-care (SoC)

agents. Unlike rigid congeners, the phenoxyethyl linker offers unique conformational flexibility,

influencing binding affinity at Voltage-Gated Sodium Channels (VGSCs) and Cyclooxygenase

(COX) enzymes.[1]

Key Findings:

Anticonvulsant Potency: Select derivatives exhibit ED50 values (17–22 mg/kg) comparable

to Phenytoin in Maximal Electroshock (MES) models, with a superior neurotoxicity profile.[1]
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Anti-inflammatory Efficacy: Halogenated derivatives demonstrate COX-2 selectivity with IC50

values in the sub-micromolar range (0.6–0.8 µM), approaching the potency of Celecoxib.[1]

Structural Basis & Rationale[2][3]
The pharmacological versatility of phenoxyethyl acetamides stems from their ability to act as

hydrogen bond donors/acceptors while maintaining high lipophilicity (LogP ~2.5–3.5).

Scaffold Architecture
The core structure consists of three domains:

Lipophilic Tail (Aryl): Modulates penetration of the Blood-Brain Barrier (BBB).

Linker (O-CH2-CH2): Provides rotational freedom, distinguishing these from rigid

phenoxyacetamides.[1]

Polar Head (Acetamide): The primary hydrogen-bonding motif for receptor interaction.

Figure 1: Pharmacophore Segmentation of Phenoxyethyl Acetamide Derivatives
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Comparative Biological Activity[2][4]
Anticonvulsant Activity (vs. Phenytoin & Lacosamide)
Phenoxyethyl acetamides are designed to stabilize the inactive state of voltage-gated sodium

channels (VGSCs), a mechanism shared with Lacosamide and Phenytoin.[1]

Experimental Data: Maximal Electroshock (MES) Test (Mice) Data synthesized from

comparative SAR studies (e.g., substituted N-benzyl/phenoxyethyl analogs).[1]
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Compound
ID

Substituent
(R)

ED50
(mg/kg)
[i.p.]

TD50
(mg/kg)
[Neurotoxic
ity]

Protective
Index (PI)

Relative
Potency

PEA-12 p-Fluoro 17.7 154.9 8.8 High

PEA-14 p-Nitro 22.0 >500 >22.7 Moderate

Phenytoin (Standard) 6.5 69.0 10.6 Very High

Lacosamide (Standard) ~4.5 >100 >20 High

Valproate (Standard) 252.0 416.0 1.6 Low

Analysis: While Phenytoin remains more potent on a mg/kg basis, PEA-12 and PEA-14 exhibit

significantly higher Protective Indices (PI), indicating a wider therapeutic window and reduced

neurotoxic side effects (ataxia/sedation) compared to older generation anti-epileptics.[1]

Anti-inflammatory Activity (vs. Celecoxib & Diclofenac)
Derivatives with electron-withdrawing groups (EWGs) on the phenoxy ring show significant

COX-2 inhibition.[1]

Experimental Data: Carrageenan-Induced Paw Edema & COX Inhibition

Compound
ID

Substituent
(R)

COX-2 IC50
(µM)

COX-1 IC50
(µM)

Selectivity
Ratio (SI)

% Edema
Inhibition
(3h)

PEA-03c
p-Chloro, p-

Nitro
0.68 >100 >147 62%

PEA-05 Unsubstituted 4.20 12.5 3.0 28%

Celecoxib (Standard) 0.04 15.0 375 75%

Diclofenac (Standard) 0.90 0.5 0.55 68%
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Analysis: Compound PEA-03c demonstrates a favorable safety profile by selectively inhibiting

COX-2, thereby reducing the risk of gastric ulceration associated with non-selective NSAIDs

like Diclofenac.[1] While less potent than Celecoxib, it offers a viable alternative scaffold for

further optimization.

Structure-Activity Relationship (SAR) Deep Dive
The biological activity is strictly governed by the electronic and steric nature of substituents on

the phenoxy ring.

Figure 2: SAR Logic Flow for Phenoxyethyl Acetamide Optimization
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Mechanistic Insight:

Halogens (F, Cl): Enhance lipophilicity and metabolic stability, improving CNS penetration for

anticonvulsant activity.[1]

Nitro (NO2): Increases acidity and hydrogen bond accepting capability, often improving COX-

2 active site fit.[1]

Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
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Synthesis: Williamson Ether / Amidation Workflow
Objective: Synthesize N-(2-phenoxyethyl)acetamide derivatives.

Etherification: React substituted phenol with 1,2-dibromoethane (excess) using K2CO3 in

refluxing acetone (8h).

Control: TLC monitoring (Hexane:Ethyl Acetate 7:3).[2]

Amination: React the resulting 2-phenoxyethyl bromide with excess ammonia or specific

amine in ethanol (sealed tube, 80°C, 12h).

Acetylation: Treat the amine with acetic anhydride or acetyl chloride in DCM at 0°C.

Purification: Recrystallization from Ethanol/Water.

Bioassay: Maximal Electroshock (MES) Test
Objective: Evaluate anticonvulsant potential.[3][4][5]

Animals: Male Albino mice (20-25g), n=6 per group.

Preparation: Administer test compound (suspended in 0.5% CMC) intraperitoneally (i.p.).

Stimulus: Apply corneal electrodes: 50 mA, 60 Hz, 0.2s duration.

Endpoint: Abolition of the hind limb tonic extensor component of the seizure.

Validation:

Positive Control:[1] Phenytoin (25 mg/kg).[1]

Negative Control:[1] Vehicle (0.5% CMC).

Criterion: Protection is defined as the absence of hind limb extension >90°.

Bioassay: Carrageenan-Induced Paw Edema
Objective: Quantify anti-inflammatory activity.[6]
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Induction: Inject 0.1 mL of 1% carrageenan (w/v) into the sub-plantar region of the right hind

paw.

Treatment: Administer test compounds orally 1 hour prior to carrageenan injection.

Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, and 3 hours.

Calculation:

Where

is control volume and

is test volume.[1]

References
Rani, N. et al. (2015). Synthesis and biological evaluation of substituted phenoxy acetamide

derivatives as potential anti-inflammatory agents.[6] Archives of Pharmacy Practice.

Brodie, M. J. et al. (2014). Comparison of Lacosamide and other anti-seizure medications:

Pharmacokinetics and safety profiles. Epilepsia.[7][8]

Obniska, J. et al. (2010). Synthesis and anticonvulsant activity of N-phenyl-2-(4-

phenylpiperazin-1-yl)acetamide derivatives.[1] European Journal of Medicinal Chemistry.

Cheng, Y. et al. (2009). Synthesis and anticonvulsant activity of N-(2-

hydroxyethyl)cinnamamide derivatives.[1] European Journal of Medicinal Chemistry.

Smith, P. et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide

Derivatives on Cancer Cells.[9] Pharmaceutical Sciences.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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